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Abstract

EOC317, also known as ACTB-1003, is an orally bioavailable small molecule kinase inhibitor
that has demonstrated potent anti-angiogenic activity by targeting key receptor tyrosine kinases
involved in vasculogenesis and angiogenesis. This technical guide provides a comprehensive
overview of EOC317, focusing on its mechanism of action, its role in modulating critical
signaling pathways, and the experimental methodologies used to characterize its anti-
angiogenic effects. While the clinical development of EOC317 was discontinued in Phase I, the
preclinical data highlights its potential as a multi-targeted anti-angiogenic agent and provides
valuable insights for the development of next-generation angiogenesis inhibitors.

Introduction to EOC317 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process
in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain
oxygen and nutrients and to remove metabolic waste. The vascular endothelial growth factor
(VEGF), fibroblast growth factor (FGF), and angiopoietin-Tie signaling pathways are critical
regulators of this process, making them attractive targets for cancer therapy.

EOC317 is a multi-targeted kinase inhibitor designed to simultaneously block several key
drivers of angiogenesis. Its primary targets are Vascular Endothelial Growth Factor Receptor 2
(VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Tie-2. By inhibiting these
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receptors, EOC317 aims to disrupt the signaling cascades that lead to endothelial cell
proliferation, migration, and tube formation, thereby inhibiting the formation of new tumor blood

vessels.

Mechanism of Action

EOC317 exerts its anti-angiogenic effects through the competitive inhibition of ATP binding to
the kinase domains of VEGFR2, FGFR1, and Tie-2. This inhibition blocks the
autophosphorylation of the receptors and subsequent activation of downstream signaling

pathways.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of EOC317 against its primary targets has been quantified through in
vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the

table below.
Target Kinase IC50 (nM) Reference
VEGFR2 2 [1](2]
FGFR1 6 [11[2]
Tie-2 4 [11[2]

Role in Angiogenesis-Related Signaling Pathways

EOC317's simultaneous inhibition of VEGFR2, FGFR1, and Tie-2 disrupts multiple facets of the
angiogenic process.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of VEGF-induced angiogenesis. Its activation leads to
endothelial cell proliferation, migration, survival, and vascular permeability. EOC317's inhibition
of VEGFR2 is expected to block these downstream effects.
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Caption: VEGFR2 Signaling Pathway Inhibition by EOC317.

FGFR1 Signaling Pathway
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The FGF/FGFR1 signaling axis plays a significant role in endothelial cell proliferation and

migration. Aberrant FGFR1 signaling is implicated in tumor angiogenesis.
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Caption: FGFR1 Signaling Pathway Inhibition by EOC317.

Tie-2 Signaling Pathway

The angiopoietin/Tie-2 signaling pathway is crucial for vascular maturation and stability.
Angiopoietin-1 (Angl) binding to Tie-2 promotes vascular quiescence, while Angiopoietin-2
(Ang2) can act as a context-dependent antagonist, promoting vascular destabilization and
angiogenesis. EOC317's inhibition of Tie-2 can disrupt this delicate balance.
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Caption: Tie-2 Signaling Pathway Modulation by EOC317.
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Experimental Protocols for Assessing Anti-
Angiogenic Activity

A variety of in vitro and in vivo assays are employed to characterize the anti-angiogenic
properties of compounds like EOC317. Below are generalized protocols for key experiments.

In Vitro Assays

Objective: To determine the effect of EOC317 on the proliferation of endothelial cells.
Methodology:

o Human Umbilical Vein Endothelial Cells (HUVECS) are seeded in 96-well plates at a density
of 2 x 103to 5 x 108 cells per well in complete endothelial growth medium.

 After 24 hours, the medium is replaced with a basal medium containing a low serum
concentration (e.g., 1-2% FBS) to induce a quiescent state.

o Cells are then treated with various concentrations of EOC317 or vehicle control in the
presence of a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL) or bFGF (e.g., 10
ng/mL).

o After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such
as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay,
or by direct cell counting.

e The absorbance is measured, and the percentage of cell growth inhibition is calculated
relative to the vehicle-treated control.

Objective: To evaluate the effect of EOC317 on endothelial cell migration.
Methodology:

e The underside of a porous membrane (e.g., 8 um pore size) in a Boyden chamber insert is
coated with an extracellular matrix protein such as fibronectin or collagen.
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e The lower chamber is filled with endothelial basal medium containing a chemoattractant,
such as VEGF (e.g., 50 ng/mL).

o HUVECS, pre-treated with various concentrations of EOC317 or vehicle for 30 minutes, are
seeded into the upper chamber.

e The chamber is incubated for 4-6 hours to allow cell migration through the membrane.
e Non-migrated cells on the upper side of the membrane are removed with a cotton swab.

o Migrated cells on the lower side of the membrane are fixed, stained (e.g., with crystal violet),
and counted under a microscope.

Objective: To assess the ability of EOC317 to inhibit the formation of capillary-like structures by
endothelial cells.

Methodology:

A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed
to solidify.

o HUVECSs are pre-treated with various concentrations of EOC317 or vehicle.
e The treated cells are then seeded onto the Matrigel-coated wells.

o After 6-18 hours of incubation, the formation of tube-like structures is observed and
photographed using a microscope.

e The extent of tube formation is quantified by measuring parameters such as the total tube
length, number of junctions, and number of loops using image analysis software.

In Vivo Assays

Obijective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of EOC317.

Methodology:
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e Human tumor cells (e.g., HCT-116 colon cancer cells) are subcutaneously injected into the
flank of immunodeficient mice (e.g., nude mice).

e Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment
and control groups.

o EOC317 is administered orally at various doses daily or on a specified schedule. The control
group receives a vehicle.

e Tumor volume is measured regularly (e.g., twice a week) with calipers.

» At the end of the study, tumors are excised, weighed, and processed for histological and
immunohistochemical analysis.

Objective: To quantify the effect of EOC317 on tumor angiogenesis in vivo.

Methodology:

o Tumor tissues from the xenograft model are fixed in formalin and embedded in paraffin.
e Thin sections (e.g., 4-5 pm) are cut and mounted on slides.

e The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

e The slides are then incubated with a primary antibody against the endothelial cell marker
CD31 (PECAM-1).

o A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied,
followed by a chromogenic substrate to visualize the stained vessels.

e The slides are counterstained (e.g., with hematoxylin) and imaged.

e Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in
several high-power fields.
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Caption: Experimental Workflow for Assessing Anti-Angiogenic Activity.

Clinical Development and Future Perspectives

EOC317 entered Phase I clinical trials for the treatment of solid tumors. In August 2018, EOC
Pharma announced the dosing of the first patient in a Phase 1 trial in China. However, the
development of EOC317 was later discontinued.

Despite its discontinuation, the preclinical profile of EOC317 as a potent, orally available, multi-
targeted inhibitor of key angiogenic pathways provides a strong rationale for the continued
exploration of this therapeutic strategy. The simultaneous inhibition of VEGFR, FGFR, and Tie-
2 pathways may offer a more comprehensive blockade of tumor angiogenesis and potentially
overcome resistance mechanisms that can emerge with agents targeting a single pathway.
Future research in this area could focus on optimizing the selectivity and safety profiles of

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1684530?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

multi-targeted kinase inhibitors and identifying predictive biomarkers to select patient
populations most likely to benefit from such therapies.

Conclusion

EOC317 is a multi-targeted kinase inhibitor with potent anti-angiogenic activity demonstrated
through the inhibition of VEGFR2, FGFR1, and Tie-2. While its clinical development has been
halted, the preclinical data underscores the therapeutic potential of simultaneously targeting
multiple key pathways in tumor angiogenesis. The experimental methodologies and signaling
pathways detailed in this guide provide a framework for the evaluation and development of
novel anti-angiogenic agents. Further research into the complex interplay of these signaling
networks will be crucial for advancing the next generation of cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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